ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate

Descripción general

Descripción

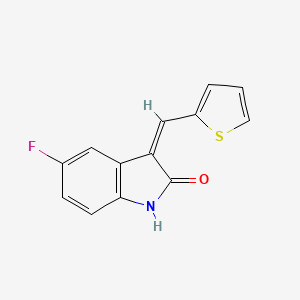

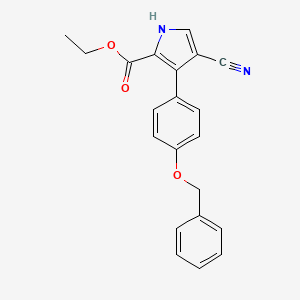

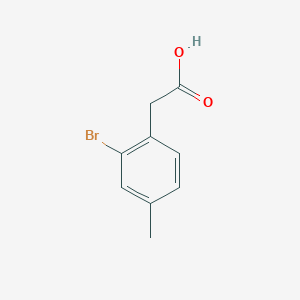

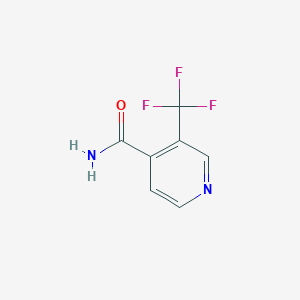

The compound “ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate” is likely a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a cyano group (-CN), an ethyl ester group (-COOC2H5), and a phenyl ring that is further substituted with a benzyloxy group (-OCH2C6H5) .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the pyrrole ring, introduction of the cyano group, and esterification with ethyl alcohol. The benzyloxyphenyl group could be introduced through a Suzuki-Miyaura coupling, a common method for forming carbon-carbon bonds .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole and phenyl rings, the polar cyano and ester groups, and the ether linkage in the benzyloxy group would all contribute to its overall structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The cyano group might be susceptible to hydrolysis, reduction, or nucleophilic addition. The ester group could undergo hydrolysis, reduction, or transesterification. The benzyloxy group could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the cyano and ester groups could make it soluble in polar solvents. The aromatic rings might contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate shares structural similarities with a series of compounds that have been designed, synthesized, and evaluated for their EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) . This suggests that the compound may also possess potential anticancer properties that could be explored in similar research contexts.

Tubulin Polymerization Inhibition

Some related compounds have been evaluated for their ability to inhibit tubulin polymerization , which is a promising target for anticancer drugs due to its role in cell division . Given the structural similarities, it is plausible that ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate could also be investigated for this type of biological activity.

Synthesis of Benzimidazole Derivatives

Although not directly related to the compound , there has been research on the synthesis of benzimidazole derivatives that exhibit bioactivity against cancer cell lines . This indicates a broader interest in synthesizing and studying compounds with benzyloxyphenyl components for potential therapeutic applications.

Molecular Docking Studies

Compounds with benzyloxyphenyl groups have been subjected to molecular docking studies to predict their binding affinities to biological targets such as enzymes or receptors involved in cancer progression . Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate could similarly be used in computational studies to explore its potential as a lead compound for drug development.

Propiedades

IUPAC Name |

ethyl 4-cyano-3-(4-phenylmethoxyphenyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-2-25-21(24)20-19(17(12-22)13-23-20)16-8-10-18(11-9-16)26-14-15-6-4-3-5-7-15/h3-11,13,23H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWURYGQHZPZDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)

![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1404210.png)